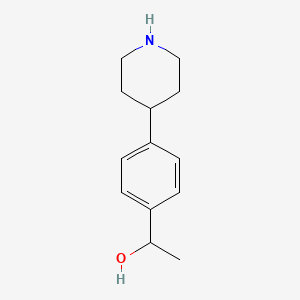

1-(4-(Piperidin-4-yl)phenyl)ethanol

Description

Contextualization within Relevant Chemical Classes and Scaffolds

1-(4-(Piperidin-4-yl)phenyl)ethanol belongs to the broad class of piperidine (B6355638) derivatives . Piperidine is a six-membered heterocyclic amine that is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. nih.gov The structure of this compound incorporates several key chemical features: a piperidine ring, a phenyl group (a substituted benzene (B151609) ring), and an ethanol (B145695) substituent.

The piperidine moiety itself is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with various biological targets. researchgate.netarizona.edu The combination of the basic nitrogen of the piperidine ring and the aromatic phenyl group creates a 4-arylpiperidine framework. This specific arrangement is a common feature in many centrally active drugs. The ethanol group attached to the phenyl ring introduces a hydroxyl functional group, which can participate in hydrogen bonding and serve as a point for further chemical modification.

Historical Perspective on its Discovery and Initial Academic Interest

While a definitive "discovery" of this compound as a standalone compound of major historical significance is not prominently documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of piperidine-based structures in drug discovery. The synthesis and investigation of compounds containing the 4-arylpiperidine core have been ongoing for decades, driven by the search for new therapeutic agents.

Initial academic interest in molecules with similar structural features likely arose from the success of early piperidine-containing drugs. For instance, the analgesic meperidine and the antipsychotic haloperidol, both developed mid-20th century, feature a 4-substituted piperidine ring and demonstrated the therapeutic potential of this chemical scaffold. This spurred further research into the synthesis of a multitude of analogs, including those with modifications on the phenyl ring, such as the introduction of an ethanol group. The synthesis of such compounds is often achieved through multi-step reaction sequences, for example, by reacting a protected piperidine derivative with a suitable phenyl-containing starting material followed by deprotection and modification of the side chain.

Significance as a Research Scaffold, Precursor, or Lead Compound

The primary significance of this compound in contemporary research lies in its utility as a research scaffold and a precursor for the synthesis of more complex molecules. Its structure provides a versatile template that can be readily modified at several positions: the piperidine nitrogen, the hydroxyl group of the ethanol substituent, and the aromatic phenyl ring.

This versatility allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. For example, the piperidine nitrogen can be alkylated or acylated to introduce different substituents, potentially altering the compound's pharmacological properties. The hydroxyl group can be esterified, etherified, or oxidized to a ketone, providing further avenues for diversification.

Recent research has highlighted the use of similar 4-aryl-piperidine structures as linkers in the development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality designed for targeted protein degradation. sigmaaldrich.com The rigid nature of the 4-arylpiperidine can influence the three-dimensional orientation of the PROTAC, which is crucial for its function. sigmaaldrich.com While not specifically mentioning this compound, this research underscores the value of its core structure in advanced therapeutic design.

Overview of Research Trajectories for Piperidine-Containing Structures

The piperidine ring is a cornerstone of modern medicinal chemistry, with research trajectories spanning a wide range of therapeutic areas. arizona.edu Piperidine derivatives are investigated for their potential as:

Central Nervous System (CNS) Agents: The 4-arylpiperidine scaffold is a well-established pharmacophore for targeting CNS receptors, leading to the development of antipsychotics, antidepressants, and analgesics. arizona.edu

Anticancer Agents: Researchers are exploring piperidine-containing compounds for their ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov For example, certain benzimidazole (B57391) derivatives incorporating a piperidine moiety have been identified as c-Myc inhibitors. nih.gov

Antiviral and Antimicrobial Agents: The piperidine scaffold is also being investigated for the development of new antiviral and antimicrobial drugs. ijnrd.org

Enzyme Inhibitors: The structural features of piperidine allow for the design of potent and selective enzyme inhibitors for various targets. mdpi.com

The synthesis of highly substituted piperidines remains an active area of research, with a focus on developing efficient and stereoselective methods. nih.gov The ability to control the spatial arrangement of substituents on the piperidine ring is critical for optimizing interactions with biological targets.

Below is a data table summarizing key information about this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 1420731-99-9 | C13H19NO | 4-Arylpiperidine, Phenyl, Ethanol |

| (4-(Piperidin-4-yl)phenyl)methanol hydrochloride | 1187927-60-1 | C12H18ClNO | 4-Arylpiperidine, Phenyl, Methanol |

| 2-(4-phenyl-1-piperidyl)ethanol | 56953-33-4 | C13H19NO | 1,4-Disubstituted Piperidine, Phenyl, Ethanol |

| Piperidine-1,4-diethanol | 50325-75-2 | C9H19NO2 | 1,4-Disubstituted Piperidine, Diethanol |

| (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 1022150-12-4 | C22H24N6O | 3-Substituted Piperidine, Pyrazolopyrimidine |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-piperidin-4-ylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(15)11-2-4-12(5-3-11)13-6-8-14-9-7-13/h2-5,10,13-15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMLDFJGLPTOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2CCNCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Modification Studies of 1 4 Piperidin 4 Yl Phenyl Ethanol Derivatives

Design Principles for 1-(4-(Piperidin-4-yl)phenyl)ethanol Analogues

The design of analogues of this compound is often guided by the goal of enhancing potency and selectivity for specific biological targets. A key principle involves modifying the aromatic moieties and their substitutions to elucidate a clear structure-activity relationship. nih.gov For instance, replacing the phenyl-piperidine portion with various heterocycles and functionalized chains has been explored. nih.gov

Modifications at the Piperidine (B6355638) Ring of this compound

The piperidine ring is a common scaffold in many pharmaceuticals and its modification is a key strategy in drug design. wikipedia.org The versatility of the piperidine ring allows for various substitutions and conformational changes that can significantly impact a compound's pharmacological profile. ijnrd.org

In a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, various N-substituents were explored, leading to the discovery of extremely potent analgesics. nih.gov For example, the introduction of a 2-phenylethyl group on the piperidine nitrogen in combination with other modifications resulted in compounds with significantly higher potency than morphine. nih.gov Specifically, N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide demonstrated rapid onset of action and a high safety margin. nih.gov

Studies on piperidinol analogues with anti-tuberculosis activity also highlight the importance of N-substitutions. nih.gov A 22-member optimization library was generated through parallel synthesis, revealing that specific N-substituents, such as (R)-3-(4-chlorophenoxy)-2-hydroxypropyl and (S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl, conferred good anti-tuberculosis activity. nih.gov

The following table summarizes the impact of various N-substitutions on the biological activity of piperidine derivatives from different studies.

| Core Structure | N-Substituent | Observed Biological Activity | Reference |

| 4-piperidinyl-N-phenylpropanamide | 2-phenylethyl | Potent analgesic activity | nih.gov |

| 4-piperidinyl-N-phenylpropanamide | 2-(2-thienyl)ethyl | Rapid onset, short duration analgesic | nih.gov |

| 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | (R)-3-(4-chlorophenoxy)-2-hydroxypropyl | Good anti-tuberculosis activity | nih.gov |

| 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl | Good anti-tuberculosis activity | nih.gov |

This table is for illustrative purposes and showcases examples of N-substitutions and their effects on biological activity in related piperidine-containing compounds.

For instance, in a series of 4-(m-hydroxyphenyl)piperidines, the introduction of a methyl or t-butyl group at the C4 position was investigated. These substitutions, along with variations at the piperidine nitrogen, resulted in compounds with selective and moderate to high affinity for opioid mu-receptors. nih.gov The nature of the C4 substituent was found to influence whether the compound acted as an agonist or antagonist. nih.gov

Furthermore, research on piperidine derivatives has shown that the presence of specific substituents on the carbon skeleton can enhance activity against various biological targets. For example, the synthesis of polysubstituted N-hydroxypiperidines has been explored to create analogues with diverse biological activities. ajchem-a.com The strategic placement of functional groups on the piperidine carbons is a key aspect of developing new therapeutic agents. ajchem-a.com

The conformation of the piperidine ring is a crucial determinant of the biological activity of this compound derivatives. The chair conformation is the most stable, but boat and twist-boat conformations can also be adopted, and the preference for a particular conformation can be influenced by the nature and position of substituents.

In studies of 4-(m-hydroxyphenyl)piperidine analogues, it was found that the preferred conformation of the phenyl group (axial or equatorial) in relation to the piperidine ring was critical for determining the type of opioid receptor activity. nih.gov Binding in the phenyl axial conformation appeared to lead to meperidine-like agonism, while for some analogues, an accessible phenyl equatorial conformation resulted in antagonism. nih.gov

The rigidity of the piperidine ring can also be constrained to favor a specific conformation. For example, replacing the piperidine with a more rigid quinuclidine (B89598) moiety, which forces the ring into a boat-like conformation, has been shown to maintain good binding affinity in certain P2Y14R antagonists. nih.gov This highlights that while flexibility is often important, a constrained conformation can also be beneficial for potent receptor interaction.

Modifications at the Phenyl Group of this compound

The phenyl group of this compound provides a key site for structural modification to modulate biological activity. Substituents on the phenyl ring can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The nature and position of substituents on the phenyl ring of this compound derivatives can have a profound impact on their biological activity. Both electron-donating and electron-withdrawing groups can alter the electronic distribution of the ring and influence interactions with target proteins. rsc.org

In a study of 4-azaindole-2-piperidine compounds, it was observed that electron-rich aromatic groups on the phenyl ring were preferred for activity against Trypanosoma cruzi. dndi.org For instance, a dimethoxy analogue showed moderate activity and improved metabolic clearance, while an electron-deficient cyano analogue was inactive. dndi.org This suggests a preference for electron-donating groups in this particular series. dndi.org

Conversely, in other series of compounds, electron-withdrawing groups have been shown to be beneficial. The systematic study of substituent effects is crucial for understanding the SAR and for designing more potent and selective compounds. researchgate.net The hydrophobicity of the molecule, which can be modulated by phenyl ring substituents, has also been shown to correlate with the toxicity of certain thiazolidinone derivatives. researchgate.net

The following table provides examples of how different substituents on a phenyl ring can affect the biological activity of related heterocyclic compounds.

| Core Scaffold | Phenyl Ring Substituent | Effect on Biological Activity | Reference |

| 4-Azaindole-2-piperidine | para-Fluoro | Slightly reduced activity, increased metabolic stability | dndi.org |

| 4-Azaindole-2-piperidine | Dimethoxy (electron-rich) | Moderately active, improved metabolic clearance | dndi.org |

| 4-Azaindole-2-piperidine | Cyano (electron-deficient) | Inactive | dndi.org |

| 2-phenyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one | Various | Toxicity varied with hydrophobicity | researchgate.net |

This table illustrates the general principle of substituent effects on the phenyl ring in heterocyclic compounds and is not specific to this compound.

Bioisosteric Replacements of the Phenyl Moiety

The phenyl ring is a common motif in drug molecules, but it can sometimes contribute to poor physicochemical properties. nih.gov Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to address these issues. cambridgemedchemconsulting.com In the context of this compound derivatives, replacing the phenyl moiety with other cyclic structures can significantly impact the compound's characteristics.

One effective strategy involves the use of saturated ring systems as phenyl ring mimics. researchgate.net For instance, bicyclo[1.1.1]pentane (BCP) has been successfully employed as a nonclassical bioisostere for the para-substituted phenyl ring. researchgate.netacs.org This replacement can lead to compounds with improved metabolic properties while maintaining or even enhancing biological potency. acs.org Another promising bioisostere is the bridged piperidine (BP) moiety, which has been shown to enhance drug-like properties such as solubility and lipophilicity. nih.gov In some cases, the BP derivatives have demonstrated superior profiles compared to their phenyl counterparts. nih.gov

Heterocyclic rings are also common bioisosteric replacements for the phenyl group. cambridgemedchemconsulting.com Rings such as pyridyl and thiophene (B33073) can be used to modulate the electronic properties and potential for hydrogen bonding of the molecule, which can in turn affect its binding affinity to biological targets. cambridgemedchemconsulting.com The choice of the bioisosteric replacement is critical and often requires the synthesis and evaluation of a range of analogues to identify the optimal substitution. acs.org For example, in a series of antimalarial compounds, the replacement of a phenyl ring with a closo-carborane analogue led to increased in vitro potency. acs.org

The following table summarizes some bioisosteric replacements for the phenyl moiety and their general impact:

| Original Moiety | Bioisosteric Replacement | General Impact on Properties |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improved metabolic stability, maintained or improved potency. acs.org |

| Phenyl | Bridged Piperidine (BP) | Enhanced solubility and reduced lipophilicity. nih.gov |

| Phenyl | Pyridyl, Thiophene | Modulated electronic properties and hydrogen bonding potential. cambridgemedchemconsulting.com |

| Phenyl | closo-Carborane | Increased in vitro potency (in specific cases). acs.org |

Modifications at the Ethanol (B145695) Side Chain of this compound

The ethanol side chain of this compound provides another key site for structural modifications to fine-tune the molecule's pharmacological profile. These modifications typically involve alterations to the hydroxyl group and changes in the length of the alkyl linker.

The hydroxyl group of the ethanol side chain is a critical functional group that can participate in hydrogen bonding interactions with biological targets. Altering this group can have a profound effect on the compound's activity. Common modifications include esterification, etherification, or replacement with other functional groups. For instance, converting the alcohol to an ester or ether can change the molecule's lipophilicity and metabolic stability.

Impact of Structural Changes on Biological Activity Profiles (In Vitro/Pre-clinical)

The structural modifications discussed above have a direct impact on the in vitro and preclinical biological activity profiles of this compound derivatives. These changes can affect a compound's potency, selectivity, and pharmacokinetic properties.

For example, the introduction of bioisosteric replacements for the phenyl ring can lead to significant changes in biological activity. In the development of dopamine (B1211576) D3 receptor agonists, the replacement of a phenyl group with various heterocyclic rings resulted in compounds with high affinity and selectivity. nih.gov Specifically, certain heterocyclic analogues exhibited potent rotational activity in animal models of Parkinson's disease, indicating their potential therapeutic application. nih.gov

Modifications to the ethanol side chain can also have a substantial impact. For instance, in a series of serotonin (B10506) 5-HT(1A) receptor antagonists, substitution of the o-methoxy group on the phenyl ring (a modification related to the environment of the side chain) with larger fluoroalkoxy or sulfonyloxy substituents did not significantly alter the in vitro or in vivo pharmacology. nih.gov However, removal of the methyl group from the methoxy (B1213986) substituent (O-desmethylation) resulted in the most potent antagonist in the series. nih.gov

The following table provides examples of how specific structural changes can influence biological activity:

| Compound Series | Structural Modification | Impact on Biological Activity |

| Dopamine D3 Receptor Agonists | Replacement of phenyl with heterocycles | Development of highly selective D3 agonists with in vivo efficacy. nih.gov |

| Serotonin 5-HT(1A) Antagonists | O-desmethylation of a phenyl substituent | Increased antagonist potency at the 5-HT(1A) receptor. nih.gov |

| Antimalarials | Phenyl replacement with closo-carborane | Improved in vitro potency against Plasmodium falciparum. acs.org |

| Antimalarials | Phenyl replacement with BCP | Equipotent to parent phenyl compound with improved metabolic properties. acs.org |

Investigation of 1 4 Piperidin 4 Yl Phenyl Ethanol S Biological Interactions and Mechanisms Non Clinical Focus

Enzyme Inhibition Studies of 1-(4-(Piperidin-4-yl)phenyl)ethanol and its Analoguesresearchgate.net

Research into analogues of this compound, particularly those incorporating the N-substituted piperidine (B6355638) ring, has identified significant inhibitory activity against several key enzymes. These studies provide insight into the potential therapeutic applications by elucidating structure-activity relationships.

Specific Enzyme Targets and Inhibition Potency

Analogues featuring a piperidine ring have been evaluated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing signaling lipids. A series of compounds with a pyrazole (B372694) pharmacophore attached to a substituted piperidine ring demonstrated notable sEH inhibition. researchgate.net Specifically, compounds designated 9g and 8h emerged as highly potent inhibitors in in vitro assays, with IC₅₀ values of 0.224 ± 0.014 µM and 0.220 ± 0.03 µM, respectively. researchgate.net

Another critical enzyme target for piperidine-containing compounds is Protein Kinase B (PKB/Akt), which plays a central role in cell proliferation and survival signaling pathways often deregulated in cancer. nih.govacs.org Optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to the identification of potent, ATP-competitive inhibitors of PKB. nih.govacs.org For instance, the compound 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930 ) was found to be a potent inhibitor of PKBβ and was 28-fold more selective for PKB compared to the related kinase PKA. acs.org Further modifications led to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which also act as potent inhibitors. nih.gov

The table below summarizes the inhibitory potency of selected analogues against their specific enzyme targets.

| Compound/Analogue | Enzyme Target | IC₅₀ (µM) |

| Analogue 9g | Soluble Epoxide Hydrolase (sEH) | 0.224 ± 0.014 researchgate.net |

| Analogue 8h | Soluble Epoxide Hydrolase (sEH) | 0.220 ± 0.03 researchgate.net |

| CCT128930 | Protein Kinase Bβ (PKBβ) | Data not specified, but noted as potent acs.org |

Kinetic Characterization of Enzyme Inhibition

The mechanism of enzyme inhibition provides crucial information about the interaction between the compound and the enzyme. For the PKB inhibitors, studies revealed an ATP-competitive mode of action. nih.govacs.org This indicates that the compounds bind to the ATP-binding site of the kinase, preventing the natural substrate from binding and thus inhibiting enzyme activity.

For the sEH inhibitors, molecular docking studies were performed to understand the binding interactions. The designed inhibitors were shown to form hydrogen bond interactions within the active site of the sEH enzyme, similar to known inhibitors like AUDA. researchgate.net This suggests a competitive binding mode at the enzyme's active site.

Studies on (S)-1-phenylethanol dehydrogenase (PED), an enzyme that catalyzes the stereospecific oxidation of (S)-1-phenylethanol, show complex regulatory behavior. The enzyme exhibits significant inhibition by high concentrations of both its substrates and products. nih.gov This feedback inhibition is a key kinetic characteristic. Furthermore, the enzyme is inhibited by the "wrong" enantiomer of its substrate, demonstrating stereospecificity in its active site. nih.gov

Receptor Binding Affinities and Ligand-Receptor Interactionswikipedia.org

Analogues of this compound, particularly 4-phenylpiperidine (B165713) derivatives, have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs) and other receptor types.

Radioligand Binding Assays (if applicable)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. A series of novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were evaluated for their affinity at delta (δ), mu (µ), and kappa (κ) opioid receptors. The most potent and selective δ-opioid agonist from this series, compound 18a , exhibited a high binding affinity (Kᵢ) of 18 nM for the delta-receptor. researchgate.net It showed greater than 258-fold selectivity over the µ-receptor and 28-fold selectivity over the κ-receptor. researchgate.net

In another study, polyfunctionalized pyridines containing a piperidine moiety were assessed for their affinity to sigma receptors (σR). nih.gov The ligand 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 ) showed a very high affinity for the human sigma-1 receptor (hσ₁R) with a Kᵢ value of 1.45 ± 0.43 nM, which is comparable to standard reference compounds. nih.gov

The table below presents binding affinity data for selected analogues.

| Analogue | Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity |

| Compound 18a | δ-opioid | 18 researchgate.net | >258-fold vs µ; 28-fold vs κ researchgate.net |

| Compound 5 | hσ₁R | 1.45 ± 0.43 nih.gov | 290-fold selectivity over σ₂R nih.gov |

Functional Assays for Receptor Activation or Antagonism (in vitro)

Functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative 18a was identified as a full agonist at the δ-opioid receptor, with an EC₅₀ value of 14 nM in a [³⁵S]GTPγS functional assay. researchgate.net

In a different context, modification of the partial dopamine (B1211576) D₂ receptor agonist 3-(1-benzylpiperidin-4-yl)phenol led to a series of novel functional D₂ antagonists. nih.gov A representative compound, pridopidine (B1678097) (12b ), was found to bind competitively to the D₂ receptor with low affinity and lacked intrinsic activity, classifying it as an antagonist. nih.gov Its "agonist-like" kinetic profile combined with this lack of intrinsic activity leads to a functional state-dependent antagonism. nih.gov

Similarly, studies on analogues of the serotonin (B10506) 5-HT₁ₐ antagonist WAY100635 showed that substitutions on the phenylpiperazine moiety could maintain or alter antagonist activity. The O-desmethyl analogue proved to be a potent antagonist at postsynaptic 5-HT₁ₐ receptor sites. nih.gov

| Analogue | Receptor Target | Functional Activity | Potency (EC₅₀, nM) |

| Compound 18a | δ-opioid | Full Agonist researchgate.net | 14 researchgate.net |

| Pridopidine (12b) | Dopamine D₂ | Antagonist nih.gov | Not applicable |

| O-desmethyl analogue of WAY100635 | Serotonin 5-HT₁ₐ | Antagonist nih.gov | Not specified |

Cellular Uptake and Distribution Studies in In Vitro Modelsresearchgate.net

The ability of a compound to enter cells is fundamental to its biological activity. In vitro cell-based assays are used to quantify this uptake. Studies on a fluorinated analogue, 1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ), designed for imaging the sigma-1 receptor (s1R), provide a model for the cellular uptake of related piperidine/piperazine (B1678402) structures. rsc.org

In vitro cell binding studies were conducted using U-87 MG (human glioblastoma) and B16F10 (mouse melanoma) cancer cell lines, which overexpress s1R. rsc.org The radiolabeled compound showed significant time-dependent uptake in both cell lines. The maximum uptake was observed at 60 minutes post-incubation, reaching 13.28% ± 1.04% in U-87 MG cells and 10.74% ± 0.82% in B16F10 cells. rsc.org

To confirm that the uptake was specific to the s1R target, inhibition studies were performed. In the presence of an excess of the non-radioactive version of the compound, the uptake of the radiotracer was significantly reduced. There was a ~55% reduction in uptake in the glioma cells and a ~48% reduction in the melanoma cells. rsc.org This blocking effect indicates that the cellular uptake is receptor-mediated and specific to the s1R.

| Cell Line | Maximum Uptake (% at 60 min) | Reduction with Inhibitor |

| U-87 MG (Glioma) | 13.28% ± 1.04% rsc.org | ~55% rsc.org |

| B16F10 (Melanoma) | 10.74% ± 0.82% rsc.org | ~48% rsc.org |

Mechanism of Action Investigations in Isolated Systems or Animal Models (Excluding Human Clinical Data)

While direct mechanism of action studies on this compound are limited, research on analogous structures provides insights into potential biological activities. The 4-arylpiperidine scaffold is a common feature in many biologically active compounds, and its presence suggests several possible mechanisms of action.

The this compound scaffold has been investigated in the context of various biological pathways. A notable example is the exploration of a similar chemical structure, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, as a novel inhibitor of the NLRP3 inflammasome. nih.gov By combining this scaffold with structural features from a known acrylic acid derivative, researchers developed a series of compounds capable of inhibiting NLRP3-dependent pyroptosis and the release of interleukin-1β in cellular models. nih.gov This suggests that compounds with the 1-(piperidin-4-yl) substructure may have the potential to modulate inflammatory pathways.

Furthermore, a series of substituted 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines have been synthesized and evaluated for their activity at the 5-HT₂C receptor. nih.gov These studies aimed to determine if these series of compounds exhibited significant agonist activity, which is relevant for conditions such as appetite suppression. nih.gov The structure-activity relationships developed from these investigations provide a framework for understanding how modifications to the 4-arylpiperidine core can influence interaction with specific G-protein coupled receptors.

Phenotypic screening of compounds containing the piperidine moiety has revealed a range of biological activities, most notably antimicrobial effects. Several studies have synthesized and evaluated various piperidine derivatives against bacterial and fungal strains.

Nitrogen heterocycles containing piperidine rings are prominent structural features in many pharmaceuticals. biointerfaceresearch.com The synthesis of new piperidine derivatives and their subsequent testing via the disc diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) has been a common approach to identify new antimicrobial agents. biointerfaceresearch.com

Derivatives of piperidin-4-one have also been a focus of antimicrobial research. researchgate.netresearchgate.netbiomedpharmajournal.org These compounds have been synthesized through methods like the Mannich reaction and evaluated for their ability to inhibit the growth of various microorganisms. researchgate.netresearchgate.netbiomedpharmajournal.org For instance, certain 2,6-disubstituted piperidin-4-one derivatives have shown promising antibacterial and antifungal activity at different concentrations. researchgate.netresearchgate.net In some cases, the antimicrobial activity of these piperidine derivatives has been found to be comparable to standard antibiotics like ampicillin. biomedpharmajournal.org The addition of a thiosemicarbazone moiety to the piperidin-4-one structure has been shown to significantly enhance antifungal activity. biomedpharmajournal.org

The table below summarizes the findings from various studies on the antimicrobial activity of piperidine derivatives.

| Compound Class | Organisms Tested | Key Findings | Reference(s) |

| 2,6-disubstituted piperidin-4-one derivatives | Bacillus subtilis, Candida albicans, Aspergillus niger | Potent antibacterial and antifungal activity observed at various concentrations. | researchgate.netresearchgate.net |

| 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives | Staphylococcus aureus, E. coli, Bacillus subtilis, M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | Good antibacterial activity compared to ampicillin. Thiosemicarbazone derivatives showed significant antifungal activity compared to terbinafine. | biomedpharmajournal.org |

| Novel piperidine derivatives | Bacillus cereus, E. coli, S. aureus, B. subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Micrococcus luteus | Varying degrees of antibacterial activity, with some compounds showing strong inhibitory effects and low minimum inhibitory concentrations (MIC). | academicjournals.org |

| New piperidine derivatives (unspecified) | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.com |

In Vitro Metabolic Stability and Metabolite Identification in Microsomal Systems

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. For piperidine-containing compounds, in vitro studies using liver microsomes are a common method to assess metabolic stability and identify potential metabolites.

Studies on a range of 4-aminopiperidine (B84694) drugs have shown that they are extensively metabolized by cytochrome P450 enzymes, with CYP3A4 being a major contributor to their N-dealkylation. nih.govacs.org This suggests that the piperidine ring nitrogen is a potential site for metabolism. The conformation of the piperidine moiety can influence its accessibility to the catalytic site of P450 enzymes. nih.govacs.org

Research on other piperidine derivatives has also highlighted their metabolic liabilities. For example, in a study aimed at improving the metabolic stability of atypical dopamine transporter (DAT) inhibitors, replacement of a piperazine ring with a piperidine ring in certain analogues resulted in improved metabolic stability in rat liver microsomes. nih.gov

The in vitro metabolism of diarylpyrazoles containing a piperidine moiety has been investigated in rat liver microsomes. researchgate.net For the compound AM251, which contains an N-(piperidin-1-yl) group, metabolic products resulting from monohydroxylation of the piperidine ring were identified. researchgate.net

The table below presents a summary of findings related to the in vitro metabolism of piperidine-containing compounds.

| Compound Class/Name | Microsomal System | Key Metabolic Pathways/Findings | Reference(s) |

| 4-Aminopiperidine drugs | Human liver microsomes | Moderate to high clearance. Major metabolism by CYP3A4 via N-dealkylation. | nih.govacs.org |

| 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol analogues | Rat liver microsomes | Replacement of piperazine with piperidine improved metabolic stability. | nih.gov |

| Diarylpyrazoles (e.g., AM251) | Rat liver microsomes | Monohydroxylation of the piperidine ring. | researchgate.net |

Computational and Theoretical Studies of 1 4 Piperidin 4 Yl Phenyl Ethanol

Molecular Docking Simulations of 1-(4-(Piperidin-4-yl)phenyl)ethanol with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Molecular docking simulations for this compound would involve preparing the three-dimensional structure of the ligand and the target protein. The simulation then samples a large number of possible orientations and conformations of the ligand within the protein's binding site. The quality of these poses is evaluated using a scoring function, which estimates the binding affinity. The resulting binding poses can reveal how the molecule fits into the active site and the types of interactions it forms, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of similar heterocyclic compounds, the ligand's orientation within the binding pocket is crucial for its activity. nih.gov

A critical aspect of molecular docking is the identification of key amino acid residues in the target protein that interact with the ligand. For a molecule like this compound, the hydroxyl group and the nitrogen atom in the piperidine (B6355638) ring are potential hydrogen bond donors or acceptors. The phenyl and piperidine rings can engage in hydrophobic and van der Waals interactions with nonpolar residues. For example, studies on related compounds have shown that specific residues, such as Tyrosine, can form crucial hydrogen bonds that anchor the ligand within the active site. nih.gov Another study highlighted a hydrogen bond formation with Glutamic acid. nih.gov The analysis of these interactions provides a rationale for the molecule's biological activity and can guide the design of derivatives with improved affinity and selectivity.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue Type |

| Hydrogen Bond | Hydroxyl group, Piperidine Nitrogen | Tyrosine, Glutamic Acid, Aspartic Acid, Serine |

| Hydrophobic | Phenyl ring, Piperidine ring | Leucine, Valine, Isoleucine, Phenylalanine |

| π-Alkyl | Phenyl ring | Alanine, Valine, Leucine, Isoleucine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

QSAR studies on derivatives of this compound would involve generating a dataset of analogues with their corresponding biological activities.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as molecular weight, logP (lipophilicity), and topological indices. frontiersin.org Linear regression techniques, like multiple linear regression (MLR), are often used to build the model. nih.gov Non-linear methods can also be employed to capture more complex relationships. frontiersin.org These models are useful for predicting the activity of new compounds and identifying key molecular properties that influence activity. researchgate.netresearchgate.net

3D-QSAR: This method considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. mdpi.com These models generate contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govmdpi.com

| QSAR Approach | Descriptors Used | Common Techniques | Output |

| 2D-QSAR | Molecular weight, logP, topological indices | Multiple Linear Regression (MLR), Gene Expression Programming (GEP) | Mathematical equation relating descriptors to activity. frontiersin.org |

| 3D-QSAR | Steric fields, Electrostatic fields, Hydrophobic fields | CoMFA, CoMSIA | 3D contour maps indicating favorable and unfavorable regions. mdpi.com |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr A pharmacophore model for this compound derivatives could be developed based on a set of active compounds (ligand-based) or from the structure of the ligand-protein complex (structure-based). dergipark.org.trresearchgate.net The model would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. researchgate.net This model can then be used as a 3D query to screen large chemical databases to identify novel compounds with the desired biological activity. dergipark.org.trresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate the properties of molecules, such as optimized geometry, reaction energies, and spectroscopic parameters. nih.gov

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide detailed information about its electronic properties. nih.gov These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, while the MEP can reveal sites susceptible to electrophilic and nucleophilic attack. researchgate.net These theoretical insights are valuable for understanding the molecule's intrinsic reactivity and for predicting its behavior in chemical reactions. mdpi.com

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure of the molecule. nih.gov |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. nih.gov |

| Atomic Charges | Describes the distribution of charge within the molecule. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational preferences and interactions with biological macromolecules. For this compound, MD simulations are instrumental in understanding its structural flexibility and the stability of its complex with a target protein, which are critical aspects of its potential pharmacological activity.

Conformational Analysis:

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the phenyl and piperidine rings, as well as the puckering of the piperidine ring itself. Theoretical studies on similar 4-phenylpiperidine (B165713) scaffolds have shown that the piperidine ring predominantly adopts a chair conformation. researchgate.net However, twist-boat conformations can also be accessible and may play a role in receptor binding. researchgate.net

MD simulations can explore the energy barriers associated with the rotation of the phenyl group relative to the piperidine ring. This rotation determines the spatial orientation of the ethanol (B145695) substituent, which is crucial for its interaction with a binding pocket. Furthermore, the simulations can predict the most stable conformations in different solvent environments, mimicking physiological conditions. For instance, in an aqueous solution, the molecule is expected to adopt conformations that maximize hydrogen bonding between its hydroxyl and amine groups with water molecules.

Key dihedral angles that would be monitored during an MD simulation of this compound include:

The torsion angle defining the rotation of the phenyl ring relative to the piperidine ring.

The dihedral angles within the piperidine ring, to characterize its puckering.

The rotation around the C-C bond of the ethanol substituent.

Ligand-Protein Stability:

When docked into the active site of a target protein, MD simulations can assess the stability of the resulting complex. nih.govrsc.org These simulations provide a dynamic view of the ligand-protein interactions, going beyond the static picture offered by molecular docking. The stability of the complex is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex will exhibit minimal fluctuations in its RMSD. researchgate.net

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions that contribute to binding affinity. For this compound, key interactions would likely include:

Hydrogen bonds: The hydroxyl group of the ethanol substituent and the secondary amine of the piperidine ring can act as hydrogen bond donors and acceptors. The stability and duration of these hydrogen bonds with specific amino acid residues in the binding pocket are critical for affinity. researchgate.net

Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues of the protein.

Cation-π interactions: The protonated piperidine nitrogen can form favorable cation-π interactions with aromatic residues like tyrosine or tryptophan in the binding site.

By simulating the ligand-protein complex over several nanoseconds or even microseconds, researchers can observe conformational changes in both the ligand and the protein upon binding, providing a more accurate model of the binding event. nih.gov

In Silico Prediction of ADMET Properties (Excluding Experimental Clinical Data)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities. Various in silico tools, such as SwissADME and PreADMET, are widely used for this purpose. researchgate.netresearchgate.net These programs utilize quantitative structure-activity relationship (QSAR) models and other computational methods to predict a wide range of physicochemical and pharmacokinetic properties.

For this compound, a comprehensive in silico ADMET profiling would provide valuable insights into its drug-like potential. The predicted properties are typically categorized into several groups:

Water Solubility: Adequate water solubility is crucial for drug administration and absorption. In silico models can predict the solubility of a compound in water.

Pharmacokinetics: This category includes predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with key proteins like P-glycoprotein (P-gp). nih.gov The ability to penetrate the BBB is particularly relevant for drugs targeting the central nervous system.

Drug-Likeness: This is an assessment based on established rules, such as Lipinski's rule of five, which helps to determine if a compound has physicochemical properties consistent with orally active drugs. researchgate.net

Medicinal Chemistry Friendliness: This evaluation flags the presence of any undesirable chemical functionalities that might be associated with toxicity or metabolic instability.

The following table summarizes the likely in silico ADMET predictions for this compound, based on the capabilities of commonly used prediction tools.

Advanced Analytical and Characterization Techniques for 1 4 Piperidin 4 Yl Phenyl Ethanol in Research Contexts

Spectroscopic Methods for Structural Elucidation of 1-(4-(Piperidin-4-yl)phenyl)ethanol and its Derivatives (Beyond Basic Identification)

Spectroscopic techniques are fundamental to determining the intricate three-dimensional structure of molecules. For this compound, these methods provide insights far beyond simple identification, offering a detailed map of its atomic framework.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural analysis of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular structure and connectivity. researchgate.net

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the protons of this compound exhibit characteristic chemical shifts. The aromatic protons on the 1,4-disubstituted phenyl ring typically appear as two distinct doublets between δ 7.0 and 7.5 ppm. The methine proton of the ethanol (B145695) moiety (-CH(OH)-) would likely resonate as a quartet, coupled to the adjacent methyl protons. The methyl group (-CH₃) protons would, in turn, appear as a doublet. The protons on the piperidine (B6355638) ring often show complex multiplets due to their various chemical and magnetic environments. rsc.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The carbons of the phenyl ring are typically observed in the downfield region of the spectrum (δ 120-150 ppm). The carbon atom attached to the hydroxyl group is expected to have a chemical shift in the range of δ 60-80 ppm. The aliphatic carbons of the piperidine ring and the ethanol side chain will appear in the upfield region. mdpi.com

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish through-bond and through-space correlations, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to piece together the complete structural puzzle of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl Ring | Aromatic C-H | 7.0 - 7.5 | 120 - 150 |

| Ethanol Moiety | -CH(OH)- | ~4.5 - 5.0 | ~60 - 80 |

| -CH₃ | ~1.2 - 1.5 | ~20 - 30 | |

| Piperidine Ring | Ring C-H | ~1.5 - 3.5 | ~30 - 50 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound. researchgate.net

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated species, [M+H]⁺. Given the molecular weight of this compound, this would result in a prominent ion peak at m/z 220. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. This high precision is vital for confirming the identity of the synthesized compound and differentiating it from potential isomers. acs.org

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is isolated and fragmented, yielding a characteristic pattern of daughter ions. The fragmentation of the [M+H]⁺ ion of this compound would likely involve the neutral loss of water from the ethanol side chain and various cleavages of the piperidine ring, providing valuable structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the different functional groups within a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol. The N-H stretch of the piperidine's secondary amine would likely appear in a similar region. C-H stretching vibrations from the aromatic ring are anticipated between 3100-3000 cm⁻¹, while the C=C stretching of the phenyl ring would be in the 1600-1450 cm⁻¹ range. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl ring in this compound acts as a chromophore, which would lead to characteristic absorption bands in the UV region, typically around 200-280 nm. scielo.org.za The exact wavelength and intensity of these absorptions can be influenced by the substitution pattern on the aromatic ring.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of compound purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. sielc.com

Reversed-Phase HPLC: This is the most common HPLC mode for a compound of this nature. It typically employs a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. sielc.comsielc.com The retention time of the compound under specific conditions serves as an identifier, and by using a detector like a UV detector, the purity of a sample can be accurately quantified. ljmu.ac.uk

Reaction Monitoring: HPLC is an invaluable tool for tracking the progress of a chemical reaction in real-time. By taking small samples from the reaction mixture at various time points, researchers can monitor the depletion of starting materials and the formation of the desired product, which is crucial for optimizing reaction conditions. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound with a relatively high boiling point like this compound, derivatization may be necessary to improve its volatility. nist.gov

Derivatization: The presence of polar -OH and -NH groups can lead to poor peak shapes and potential degradation in the GC system. To circumvent this, these groups can be chemically modified, for instance, through silylation, to create more volatile and thermally stable derivatives.

Purity Assessment: When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is highly effective for determining the purity of a sample. It can separate the target compound from volatile impurities, and GC-MS allows for the identification of these impurities based on their mass spectra. spectrabase.com

Crystallographic Studies of this compound and its Salts

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific crystallographic studies for the compound this compound and its salts are not publicly available at this time. Consequently, detailed experimental data regarding its solid-state structure, such as unit cell dimensions, space group, and specific intermolecular interactions from X-ray diffraction analysis, cannot be provided. Similarly, a definitive conformational analysis based on a crystal lattice is not available.

While crystallographic data for the specified compound is absent from the current body of scientific literature, the following sections outline the principles of the analytical techniques that would be employed in such studies. This provides a foundational understanding of the methodologies used to elucidate the three-dimensional structure of crystalline solids like this compound.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice.

Analysis of this diffraction pattern allows for the determination of the crystal's unit cell parameters (the dimensions of the basic repeating unit of the crystal), its symmetry (described by the space group), and the precise coordinates of every atom within the unit cell. From this, intramolecular details such as bond lengths, bond angles, and torsion angles can be accurately calculated. Furthermore, XRD reveals intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-stacking interactions, which govern the packing of molecules within the crystal. For a compound like this compound, which has hydrogen bond donors (the hydroxyl and piperidine N-H groups) and acceptors (the hydroxyl oxygen and piperidine nitrogen), XRD would be crucial in mapping the hydrogen-bonding network that stabilizes the crystal structure.

Conformational Analysis in Crystal Lattice

The data obtained from X-ray diffraction is fundamental for a detailed conformational analysis of a molecule in its solid state. For this compound, this analysis would focus on several key structural features:

Orientation of the Phenyl Ring: The analysis would describe the rotational orientation (torsion angle) of the phenyl ring relative to the piperidine ring. This orientation is influenced by steric hindrance and intermolecular packing forces within the crystal.

Conformation of the Ethanol Substituent: The torsion angles around the C-C and C-O bonds of the 1-ethanol group would be determined, defining its spatial arrangement relative to the phenyl ring.

In the absence of specific experimental data for this compound, a review of crystallographic studies on closely related 4-arylpiperidine derivatives could offer insights into expected structural motifs. For instance, studies on various piperidine derivatives often reveal the prevalence of the chair conformation for the piperidine ring and specific hydrogen bonding patterns. However, without direct experimental validation for the title compound, such comparisons remain speculative.

Applications and Future Research Directions for 1 4 Piperidin 4 Yl Phenyl Ethanol in Chemical Biology

Potential as a Lead Compound for Pre-clinical Target Validation

The primary application of 1-(4-(Piperidin-4-yl)phenyl)ethanol and its close analogs in preclinical research is as a structural component, specifically as a semi-flexible linker in Proteolysis-Targeting Chimeras (PROTACs). nih.govsmolecule.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. molecularcloud.org

The this compound moiety provides a balance of rigidity and flexibility to the linker, which is a critical parameter in the design of effective PROTACs. smolecule.comnih.gov The piperidine (B6355638) ring can improve the solubility and metabolic stability of the resulting PROTAC. nih.gov The specific geometry of this linker helps to orient the target protein and the E3 ligase in a productive ternary complex, which is essential for efficient protein degradation. molecularcloud.orgaxispharm.com

While not typically a "lead compound" in the traditional sense of having direct inhibitory activity against a target, its role as a key building block in PROTACs makes it fundamental for validating new therapeutic targets. By enabling the creation of potent and selective protein degraders, this chemical entity allows researchers to study the downstream effects of eliminating a specific protein, thus validating its role in disease pathways. The development of PROTACs for targets like the Androgen Receptor (AR) has demonstrated the power of this approach, with linkers containing piperidine and piperazine (B1678402) motifs significantly enhancing metabolic stability and therapeutic potency. nih.gov

Table 1: Properties of Linker Scaffolds in PROTACs

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| Alkyl Chains | Flexible, synthetically accessible | Can lead to poor solubility and high metabolic rates. nih.gov |

| Polyethylene Glycol (PEG) | Increases hydrophilicity and solubility. biochempeg.com | Can improve pharmacokinetic properties. biochempeg.com |

| Piperidine/Piperazine | Adds rigidity, can improve solubility and metabolic stability. nih.govnih.gov | Enhances the stability of the ternary complex. nih.govrsc.org |

| Alkynes | Rigid, linear | Can lead to highly potent PROTACs but may decrease solubility. nih.gov |

Development as a Chemical Probe or Research Tool

Beyond its use in generating potential therapeutic agents, this compound serves as a valuable research tool for dissecting complex biological processes. smolecule.com As a component of PROTACs, it facilitates the creation of chemical probes that can selectively deplete a protein of interest within cells or organisms. This allows for the temporal and spatial control of protein function, offering advantages over genetic knockout techniques. sigmaaldrich.com

The development of such chemical probes is instrumental in:

Target validation: Confirming the role of a specific protein in a disease model.

Pathway analysis: Understanding the downstream consequences of removing a single protein from a complex signaling network.

Phenotypic screening: Identifying new cellular functions for a protein of interest.

The modular nature of PROTAC synthesis, where the this compound linker can be combined with various target-binding warheads and E3 ligase ligands, allows for the rapid generation of a diverse set of chemical probes. nih.gov This adaptability is crucial for exploring the biology of a wide range of protein targets.

Integration into Early-Stage Drug Discovery Pipelines (Non-Clinical)

The integration of this compound into non-clinical drug discovery pipelines is primarily through its role in the design and optimization of PROTACs. molecularcloud.org In the early stages of drug discovery, the focus is on identifying and refining molecules with desirable drug-like properties. The linker component of a PROTAC, for which this compound is a key example, significantly influences these properties. axispharm.comexplorationpub.com

Key considerations in the early-stage development of PROTACs containing this linker include:

Structure-Activity Relationship (SAR) of the linker: The length, rigidity, and chemical composition of the linker are systematically varied to optimize the potency and selectivity of the PROTAC. nih.gov Even small changes to the linker can have a profound impact on the efficiency of ternary complex formation and subsequent protein degradation. nih.gov

Physicochemical Properties: The piperidine moiety can be leveraged to improve the solubility and permeability of the PROTAC, which are often challenging due to the high molecular weight of these molecules. nih.govrsc.org

Metabolic Stability: The introduction of cyclic structures like piperidine into the linker can block sites of metabolism, leading to a longer half-life in vivo. nih.gov

The development of the PROTAC ARV-110, which targets the androgen receptor, involved modifying a flexible linker to a more rigid structure using piperidine and piperazine connections, resulting in enhanced metabolic stability and therapeutic efficacy. nih.gov

Emerging Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives is a key area of research, as efficient synthetic routes are necessary to support its use in drug discovery. While specific literature detailing the synthesis of this exact molecule is sparse, general methods for the preparation of 4-arylpiperidines are well-established and can be adapted. nih.govresearchgate.net

A plausible synthetic approach could involve the following steps:

Synthesis of a 4-arylpiperidine precursor: This can be achieved through various methods, such as the Suzuki coupling of a protected piperidine-4-boronic acid derivative with a bromo-substituted acetophenone (B1666503).

Reduction of the ketone: The ketone functionality of the acetophenone moiety can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) to yield this compound. smolecule.com

Deprotection: Removal of the protecting group on the piperidine nitrogen would yield the final product.

Emerging synthetic methodologies focus on improving the efficiency, stereoselectivity, and scalability of these reactions. nih.gov The development of novel catalytic systems for C-N and C-C bond formation is particularly relevant to the synthesis of complex piperidine-containing molecules. nih.gov

Table 2: General Synthetic Reactions for Piperidine Derivatives

| Reaction Type | Description | Relevance to Synthesis |

| Reductive Amination | Condensation of an amine with a ketone or aldehyde followed by reduction. nih.gov | Can be used to form the piperidine ring or to functionalize it. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | A key method for forming the aryl-piperidine bond. |

| Strecker Reaction | Synthesis of α-amino cyanides from an aldehyde or ketone, which can be hydrolyzed to amino acids. researchgate.net | Can be used to introduce functionality at the 4-position of the piperidine ring. researchgate.net |

| Hydrogenation | Reduction of a pyridine (B92270) ring to a piperidine ring. nih.gov | A common method for synthesizing the piperidine core. nih.gov |

Challenges and Opportunities in this compound Research

The research surrounding this compound is intrinsically linked to the broader field of targeted protein degradation and PROTAC development. This presents both significant challenges and exciting opportunities.

Challenges:

Rational Linker Design: A major hurdle is the empirical nature of linker design. nih.gov Predicting the optimal length, rigidity, and chemical composition of the linker for a given target and E3 ligase remains a significant challenge. nih.gov

Synthetic Complexity: The synthesis of diverse linker libraries for SAR studies can be time-consuming and resource-intensive.

Physicochemical Properties: Despite the benefits of the piperidine moiety, PROTACs often have high molecular weights and can suffer from poor cell permeability and oral bioavailability. nih.gov

Understanding Ternary Complex Dynamics: A deeper structural and dynamic understanding of how the linker influences the formation and stability of the ternary complex is needed for more rational design. nih.gov

Opportunities:

Expanding the Druggable Proteome: As a key component of PROTACs, this compound contributes to the development of therapies for targets previously considered "undruggable." molecularcloud.org

Modulating Selectivity: Fine-tuning the linker can impart selectivity for the degradation of one protein over closely related family members. frontiersin.org

Development of Novel Linker Chemistries: There is a significant opportunity to develop new linker scaffolds with improved properties, moving beyond traditional alkyl and PEG linkers to more sophisticated, functionalized structures. nih.gov

Computational and Structural Biology: Advances in computational modeling and structural biology techniques, such as cryo-electron microscopy, will be crucial for a more rational approach to linker design. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-(4-(Piperidin-4-yl)phenyl)ethanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution reactions. For example, in a procedure analogous to , acid-catalyzed hydrolysis of intermediates (e.g., dimethoxy derivatives) followed by neutralization with NaHCO₃ and extraction with EtOAc yields the alcohol. Reaction temperature (<30°C) and stoichiometric control of HCl are critical to avoid exothermic side reactions .

- Data Consideration : Yields exceeding 95% are achievable under optimized conditions. Impurities like unreacted intermediates require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

- Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and hydroxyl group presence (δ ~1.5–2.5 ppm for piperidine protons; δ ~3.6 ppm for CH₂OH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234.149) .

- Chromatography : HPLC retention time comparison with reference standards ensures purity (>98%) .

Q. What preliminary biological screening approaches are suitable for this compound?

- In vitro assays :

- Receptor binding studies (e.g., GPCRs) using radiolabeled ligands to assess affinity (IC₅₀ values).

- Cytotoxicity profiling (MTT assay) in cell lines (HEK-293, HepG2) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can synthetic routes be optimized to scale up this compound while minimizing impurities?

- Challenges : Byproducts like N-alkylated derivatives or oxidation products (ketones) may form during scale-up.

- Solutions :

- Use catalytic hydrogenation (Pd/C, H₂) for selective reduction of intermediates .

- Implement process analytical technology (PAT) for real-time monitoring of reaction progress .

- Data Contradictions : Conflicting reports on optimal solvent systems (methanol vs. THF) require empirical validation for specific intermediates .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

- In silico Tools :

- Molecular docking (AutoDock Vina) to model binding to piperidine-targeted receptors (e.g., σ-1 receptors).

- ADMET Prediction : SwissADME for logP (~2.1), solubility (~3.2 mg/mL), and CYP450 inhibition profiles .

Q. How do structural modifications (e.g., fluorination) alter the compound’s bioactivity?

- Case Study : Fluorine substitution at the phenyl ring (as in ) increases metabolic stability and CNS penetration. Compare EC₅₀ values of fluorinated vs. non-fluorinated analogs in neuronal assays .

- Data Interpretation : Fluorinated derivatives show 2–3× higher half-lives in hepatic microsomes but may reduce aqueous solubility .

Q. What advanced analytical techniques resolve enantiomeric purity in chiral derivatives?

- Methods :

- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate R and S enantiomers.

- Circular Dichroism (CD) to confirm absolute configuration, referencing analogs like (R)-1-(4-methylphenyl)ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.